Cas no 86217-42-7 (2-amino-2-(1-naphthyl)ethanol)

2-amino-2-(1-naphthyl)ethanol structure
2-amino-2-(1-naphthyl)ethanol structure
2-amino-2-(1-naphthyl)ethanol
86217-42-7
C12H13NO
187.237723112106
MFCD08752774
706796
13152443

2-amino-2-(1-naphthyl)ethanol Properties

Names and Identifiers

    • 2-Amino-2-(naphthalen-1-yl)ethanol
    • 2-Amino-2-(1-naphthyl)ethano
    • 2-amino-2-naphthalen-1-ylethanol
    • beta-Amino-1-naphthaleneethanol
    • 2-Amino-2-(naphthalen-1-yl)ethan-1-ol
    • 2-amino-2-(1-naphthyl)ethanol
    • (S)-2-Amino-2-(naphthalen-1-yl)ethan-1-ol
    • (R)-2-Amino-2-(naphthalen-1-yl)ethan-1-ol
    • (2S)-2-AMINO-2-NAPHTHYLETHAN-1-OL HCl
    • b-Amino-1-naphthaleneethanol
    • 1-Naphthaleneethanol,b-amino-
    • 2-(1-Naphthyl)-2-aminoethanol
    • BBL021612
    • STK894325
    • 3474AC
    • 1-Naphthaleneethanol, β-amino-, (±)- (ZCI)
    • β-Amino-1-naphthaleneethanol (ACI)
    • 2-Amino-2-naphthalen-1-yl-ethanol
    • DTXSID60522415
    • SY246493
    • AS-61697
    • 86217-42-7
    • CS-0091303
    • MFCD08752774
    • CHEMBL4516010
    • NCGC00320442-01
    • AB01315711-02
    • (2R)-2-amino-2-(naphthalen-1-yl)ethan-1-ol
    • AKOS005143815
    • N12662
    • EN300-145853
    • SCHEMBL4339660
    • +Expand
    • MFCD08752774
    • GIJHQOMBLOZMEG-UHFFFAOYSA-N
    • 1S/C12H13NO/c13-12(8-14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12,14H,8,13H2
    • OCC(C1C2C(=CC=CC=2)C=CC=1)N

Computed Properties

  • 187.099714038g/mol
  • 2
  • 2
  • 2
  • 187.099714038g/mol
  • 14
  • 183
  • 0
  • 0
  • 1
  • 0
  • 0
  • 1
  • 1.4
  • 46.2

Experimental Properties

  • 2.53220
  • 46.25000
  • 1.664
  • 392.9°C at 760 mmHg
  • 125-126 ºC
  • 191.4°C
  • Slightly soluble (3 g/l) (25 º C),
  • 1.182±0.06 g/cm3 (20 ºC 760 Torr),

2-amino-2-(1-naphthyl)ethanol Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P004T6R-100mg
2-AMINO-2-(1-NAPHTHYL)ETHANOL
86217-42-7 98%
100mg
$15.00 2024-04-21
A2B Chem LLC
AC23651-100mg
2-Amino-2-(1-naphthyl)ethanol
86217-42-7 98%
100mg
$14.00 2024-04-19
Aaron
AR004TF3-100mg
2-AMINO-2-(1-NAPHTHYL)ETHANOL
86217-42-7 97%
100mg
$18.00
abcr
AB383562-100 mg
2-Amino-2-(naphthalen-1-yl)ethanol; .
86217-42-7
100mg
€167.50 2023-04-25
Alichem
A219005333-1g
2-Amino-2-(naphthalen-1-yl)ethanol
86217-42-7 95%
1g
$334.40 2023-08-31
Ambeed
A528345-100mg
2-Amino-2-(naphthalen-1-yl)ethanol
86217-42-7 98%
100mg
$18.0
Chemenu
CM124039-1g
2-amino-2-(naphthalen-1-yl)ethan-1-ol
86217-42-7 95%
1g
$284 2021-08-05
Enamine
EN300-145853-0.05g
2-amino-2-(naphthalen-1-yl)ethan-1-ol
86217-42-7 95%
0.05g
$59.0 2023-05-25
eNovation Chemicals LLC
Y1013050-1g
2-Amino-2-(naphthalen-4-yl)ethanol
86217-42-7 95%
1g
$442 2021-10-21
Fluorochem
222489-250mg
2-Amino-2-(naphthalen-1-yl)ethanol
86217-42-7 95%
250mg
£83.00 2022-03-01

2-amino-2-(1-naphthyl)ethanol Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Cesium iodide ,  2,3-Dioxaspiro[4.4]nonane-1,4-dione Solvents: Acetonitrile ;  3 h
1.2 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Chloroform ,  Water ;  30 min, rt
Reference
Site-Specific C(sp3)-H Aminations of Imidates and Amidines Enabled by Covalently Tethered Distonic Radical Anions
Zhao, Rong ; et al, Angewandte Chemie, 2020, 59(46), 20682-20690

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Reference
Highly efficient asymmetric access to 1-azaspiro[4.4]nonane skeleton
Planas, Loic; et al, Synlett, 2002, (10), 1629-1632

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium borohydride
Reference
Improved chiral derivatizing agents for the chromatographic resolution of racemic primary amines
Pirkle, William H.; et al, Journal of Organic Chemistry, 1983, 48(15), 2520-7

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  2 d, heated
1.2 Reagents: Potassium hydroxide ;  pH 10
Reference
Deal;Structure-activity relationships of benzamides and isoindolines designed as SARS-CoV protease inhibitors effective against SARS-CoV-2
Welker, Armin; et al, ChemMedChem, 2021, 16(2), 340-354

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  2 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Chloroform ,  Water ;  30 min, rt
Reference
Site-Specific C(sp3)-H Aminations of Imidates and Amidines Enabled by Covalently Tethered Distonic Radical Anions
Zhao, Rong ; et al, Angewandte Chemie, 2020, 59(46), 20682-20690

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Hydrochloric acid
2.1 Reagents: Sodium borohydride
Reference
Improved chiral derivatizing agents for the chromatographic resolution of racemic primary amines
Pirkle, William H.; et al, Journal of Organic Chemistry, 1983, 48(15), 2520-7

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Cyanoborohydride Solvents: Isopropanol ;  1 h, rt → 95 °C
2.1 Reagents: Hydrochloric acid Solvents: Water ;  2 d, heated
2.2 Reagents: Potassium hydroxide ;  pH 10
Reference
Deal;Structure-activity relationships of benzamides and isoindolines designed as SARS-CoV protease inhibitors effective against SARS-CoV-2
Welker, Armin; et al, ChemMedChem, 2021, 16(2), 340-354

Synthetic Circuit 8

Reaction Conditions
1.1 Solvents: Ethanol ,  Water ;  2 h, reflux
2.1 Reagents: Cyanoborohydride Solvents: Isopropanol ;  1 h, rt → 95 °C
3.1 Reagents: Hydrochloric acid Solvents: Water ;  2 d, heated
3.2 Reagents: Potassium hydroxide ;  pH 10
Reference
Deal;Structure-activity relationships of benzamides and isoindolines designed as SARS-CoV protease inhibitors effective against SARS-CoV-2
Welker, Armin; et al, ChemMedChem, 2021, 16(2), 340-354

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Ammonium chloride Catalysts: Sodium cyanide
2.1 Reagents: Hydrochloric acid
3.1 Reagents: Sodium borohydride
Reference
Improved chiral derivatizing agents for the chromatographic resolution of racemic primary amines
Pirkle, William H.; et al, Journal of Organic Chemistry, 1983, 48(15), 2520-7

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: p-Toluenesulfonic acid Solvents: Benzene ;  overnight, reflux
2.1 Solvents: Ethanol ,  Water ;  2 h, reflux
3.1 Reagents: Cyanoborohydride Solvents: Isopropanol ;  1 h, rt → 95 °C
4.1 Reagents: Hydrochloric acid Solvents: Water ;  2 d, heated
4.2 Reagents: Potassium hydroxide ;  pH 10
Reference
Deal;Structure-activity relationships of benzamides and isoindolines designed as SARS-CoV protease inhibitors effective against SARS-CoV-2
Welker, Armin; et al, ChemMedChem, 2021, 16(2), 340-354

2-amino-2-(1-naphthyl)ethanol Raw materials

2-amino-2-(1-naphthyl)ethanol Preparation Products

2-amino-2-(1-naphthyl)ethanol Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:86217-42-7)2-amino-2-(1-naphthyl)ethanol
A863274
99%
1g
150.0